ethyl 4-[(4-chlorophenoxy)methyl]benzoate ethyl 4-[(4-chlorophenoxy)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 56442-34-3
VCID: VC11084005
InChI: InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,2,11H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl
Molecular Formula: C16H15ClO3
Molecular Weight: 290.74 g/mol

ethyl 4-[(4-chlorophenoxy)methyl]benzoate

CAS No.: 56442-34-3

Cat. No.: VC11084005

Molecular Formula: C16H15ClO3

Molecular Weight: 290.74 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[(4-chlorophenoxy)methyl]benzoate - 56442-34-3

Specification

CAS No. 56442-34-3
Molecular Formula C16H15ClO3
Molecular Weight 290.74 g/mol
IUPAC Name ethyl 4-[(4-chlorophenoxy)methyl]benzoate
Standard InChI InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,2,11H2,1H3
Standard InChI Key WIWRBXDBDKCADO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl

Introduction

Ethyl 4-[(4-chlorophenoxy)methyl]benzoate is an organic compound belonging to the class of substituted benzoates. It features a benzoate ester linked to a chlorophenoxy group via a methylene bridge, contributing to its unique structural properties. This compound is primarily utilized in various chemical syntheses and research applications due to its distinctive reactivity and potential biological activities.

Synthesis Methods

The synthesis of ethyl 4-[(4-chlorophenoxy)methyl]benzoate typically involves a multi-step process. It often involves the reaction of benzoic acid derivatives with chlorophenol derivatives. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield during production.

Potential Applications

Ethyl 4-[(4-chlorophenoxy)methyl]benzoate has been investigated for its potential as an anti-juvenile hormone (anti-JH) agent. Its unique structure allows it to serve as a versatile building block in organic synthesis, making it suitable for various applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that ethyl 4-[(4-chlorophenoxy)methyl]benzoate may exhibit various biological activities. The presence of the chlorophenoxy group is particularly relevant for its potential interactions with biological systems. The mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, which can lead to either inhibition or activation of enzymatic activity.

Safety and Hazards

Ethyl 4-[(4-chlorophenoxy)methyl]benzoate poses hazards, including serious eye irritation and toxicity to aquatic life. It is classified under the GHS system as causing serious eye irritation (H319) and being very toxic to aquatic life with long-lasting effects (H410) .

Related Compounds

Several compounds share structural similarities with ethyl 4-[(4-chlorophenoxy)methyl]benzoate, each exhibiting unique characteristics:

Compound NameMolecular FormulaUnique Features
Ethyl 4-[(4-bromophenoxy)methyl]benzoateC16H15BrO3Contains bromine instead of chlorine, altering reactivity.
Ethyl 4-[(4-methylphenoxy)methyl]benzoateC17H19O3Contains a methyl group instead of chlorine, affecting properties.
Ethyl 4-[(4-nitrophenoxy)methyl]benzoateC16H15NO5Presence of a nitro group changes electronic properties.

These compounds highlight the versatility of benzoate esters in organic synthesis and their potential for further functionalization.

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